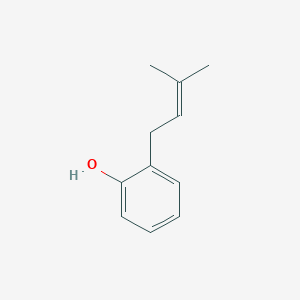

2-(3-methylbut-2-enyl)phenol

Description

Microbial Sources and Biosynthetic Origins

Microorganisms, particularly fungi and bacteria, are prolific producers of a vast array of secondary metabolites, including 2-(3-methylbut-2-enyl)phenol. nih.gov These compounds are not essential for primary growth but often confer a selective advantage to the producing organism.

Fungal Production Pathways via Secondary Metabolism

Fungi synthesize a diverse range of phenolic compounds through their secondary metabolism. nih.gov The biosynthesis of complex molecules like this compound in fungi often involves the combination of different metabolic pathways. For instance, the aromatic phenol (B47542) ring can be derived from the shikimate pathway, while the isoprenoid side chain originates from the mevalonate (B85504) pathway. agriculturejournals.cz Fungal polyketide pathways are also responsible for producing a variety of aromatic compounds. agriculturejournals.cz

| Fungal Species | Metabolite Class | Significance |

| Aspergillus spp. | Meroterpenoids | Exhibit diverse biological activities. |

| Penicillium spp. | Polyketides | Precursors to a wide range of fungal products. |

| Fusarium spp. | Isoflavones | Known for their presence in plant-associated fungi. rsc.org |

Bacterial Production Pathways via Secondary Metabolism

Bacteria also contribute to the pool of naturally occurring phenolic compounds through their secondary metabolic pathways. nih.gov While the specific pathways for this compound production in bacteria are less characterized than in fungi and plants, the fundamental building blocks are derived from primary metabolism. The acetate (B1210297) pathway, for example, utilizes acetyl-CoA and malonyl-CoA to form various aromatic structures. nih.gov

Plant Sources and Biosynthetic Pathways

In plants, the biosynthesis of this compound is an intricate process that draws from several key metabolic routes to assemble the final molecule.

Shikimate Pathway Contributions to Phenolic Scaffolds

The shikimate pathway is a central route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous phenolic compounds. agriculturejournals.cznih.govnih.govfrontiersin.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, ultimately leading to the formation of chorismate. nih.govnih.gov Chorismate serves as a critical branch-point metabolite, funnelling carbon into the production of the phenolic core of this compound. nih.gov

Phenylpropanoid Pathway Connections

The phenylpropanoid pathway is another crucial metabolic route in plants, responsible for the synthesis of a wide array of phenolic compounds, including flavonoids, lignins, and phenolic acids. numberanalytics.comnih.gov This pathway starts with the deamination of phenylalanine, an output of the shikimate pathway, to form cinnamic acid. numberanalytics.com Subsequent enzymatic reactions, such as hydroxylations and methylations, modify the basic phenylpropanoid skeleton, which can then be a precursor for the phenolic portion of compounds like this compound. numberanalytics.comnih.gov

Mevalonic Acid (MVA) and 2-C-Methylerythritol 4-Phosphate (MEP) Pathways for Isoprenoid Moiety

The five-carbon "isoprenoid" side chain (3-methylbut-2-enyl group) of the target compound is synthesized via two independent but interconnected pathways in plants: the mevalonic acid (MVA) pathway and the 2-C-methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.netbiorxiv.org

Mevalonic Acid (MVA) Pathway: Primarily located in the cytosol and endoplasmic reticulum, the MVA pathway is responsible for producing sesquiterpenes, triterpenes, and sterols. nih.govresearchgate.netbiorxiv.org It starts with acetyl-CoA. nih.gov

2-C-Methylerythritol 4-Phosphate (MEP) Pathway: This pathway operates in the plastids and is the source of monoterpenes, diterpenes, carotenoids, and isoprene (B109036). nih.govresearchgate.netbiorxiv.org It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates. semanticscholar.org

Both pathways produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpmdpi.com DMAPP provides the direct precursor for the 3-methylbut-2-enyl group that is attached to the phenolic ring to form this compound.

| Pathway | Cellular Location | Starting Materials | Key Products |

| Shikimate Pathway | Plastids | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate, Aromatic Amino Acids |

| Phenylpropanoid Pathway | Cytosol/ER | Phenylalanine | Cinnamic Acid, Flavonoids, Lignin |

| Mevalonic Acid (MVA) Pathway | Cytosol/ER | Acetyl-CoA | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) |

| 2-C-Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBOHBQKQLVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC=CC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150184 | |

| Record name | Phenol, o-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-92-3 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, o-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Prenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, o-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1128-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Methyl-2-buten-1-yl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSD6L5GGZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Occurrence in Biological Systems

Emerging Natural Sources and Ecological Relevance

The compound 2-(3-methylbut-2-enyl)phenol is a member of the prenylated phenol (B47542) family, a diverse group of natural products. It is characterized by a phenol ring substituted with a 3-methylbut-2-enyl group, also known as an isoprenyl or prenyl group. This structural feature is common in metabolites produced by fungi, marine organisms, and plants. Phenolic compounds, in general, are synthesized by plants and other organisms through metabolic pathways like the shikimate pathway and are known to play a crucial role in various biological processes. nih.govuoregon.edu

Recent research has identified this compound and related prenylated phenols in a variety of new natural sources, shedding light on their ecological importance. These compounds are often involved in plant defense mechanisms against herbivores and pathogens. uoregon.eduresearchgate.netresearchgate.net The addition of the prenyl group increases the lipophilicity of the molecule, which can enhance its ability to permeate cell membranes and, consequently, its biological activity. mdpi.com

The ecological relevance of this compound and similar compounds lies in their contribution to the chemical defense strategies of organisms. For instance, some prenylated phenols exhibit antimicrobial properties, which can protect the producing organism from infections. nih.gov In the context of plant-insect interactions, these compounds can act as deterrents to feeding. researchgate.net The production of such defensive compounds can be constitutive or induced in response to stress, such as wounding or attack by pathogens. researchgate.netresearchgate.net

The following interactive data table summarizes the occurrence of this compound and structurally related compounds in various natural sources and their observed ecological roles.

Interactive Data Table: Natural Sources and Ecological Roles of this compound and Related Compounds

| Compound Name | Natural Source | Observed Ecological Role/Activity |

| This compound | Found in various plants, fungi, and marine organisms. | Contributes to antimicrobial and cytotoxic defense properties. |

| 2,4-bis(3-methylbut-2-enyl)phenol | Marine algae | Significant feeding deterrence. |

| 5-(3-hydroxyphenethyl)-2-(3-methylbut-2-enyl)-3-(3-methylbut-2-enyloxy)phenol | Glycyrrhiza lepidota (American licorice) | Not specified in the provided context. researchgate.netbibliotekanauki.pl |

| 4-methoxy-2-(3-methylbut-2-enyl)phenol | Not specified in the provided context. | Not specified in the provided context. naturalproducts.netresearchgate.net |

| 2-(3-methyl-2-butenyl)-3,5,4'-trihydroxy-bibenzyl | Not specified in the provided context. | Moderate antibacterial activity. mdpi.com |

| 1-methylene-2b-hydroxymethyl-3,3-dimethyl-4b-(3-methylbut-2-enyl)-cyclohexane | Spinifex littoreus (Coastal grass) | Potential to withstand ecological stress. horizonepublishing.com |

The study of these emerging natural sources and the ecological functions of this compound and its derivatives is an active area of research. Understanding the distribution and roles of these compounds in different ecosystems can provide insights into chemical ecology and may lead to the discovery of new bioactive molecules with potential applications.

Chemical Synthesis Methodologies

Advanced Synthetic Transformations Leading to 2-(3-Methylbut-2-enyl)phenol Derivatives

Once the prenyl group is installed, it can serve as a handle for further chemical modifications.

The Schenck ene reaction is a powerful photochemical method for the functionalization of the prenyl side chain in ortho-prenylphenol derivatives. wikipedia.org This reaction involves the use of singlet oxygen (¹O₂), typically generated photochemically with a sensitizer, which reacts with the alkene of the prenyl group. wikipedia.orgacs.org

In the case of ortho-prenylphenols, the Schenck ene reaction leads to the formation of allylic hydroperoxides. researchgate.netresearchgate.net A notable aspect of this reaction is its regioselectivity. For ortho-prenylphenol derivatives, there is a competition between the formation of a tertiary hydroperoxide (3-hydroperoxy-3-methylbut-1-enyl) and a secondary hydroperoxide (2-hydroperoxy-3-methylbut-3-enyl). researchgate.net Research has shown that a stabilizing interaction between the ortho-phenolic proton and a perepoxide-like intermediate can direct the reaction to favor the formation of the 2-hydroperoxy-3-methylbut-3-enyl derivative. researchgate.net These hydroperoxide intermediates are then quantitatively reduced, often using triphenylphosphine (B44618) or sodium borohydride, to the corresponding stable allylic alcohols. researchgate.netacs.org This two-step photooxygenation-reduction sequence provides access to ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, which are valuable synthetic intermediates and natural products. researchgate.netcore.ac.uk

Table 3: Synthesis of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol Derivatives via Photooxygenation-Reduction

| Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| Prenylated dihydroxycoumarin compounds | Corresponding ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives | 8 - 65 | researchgate.net |

| Prenylated trihydroxyxanthone compounds | Corresponding ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives | 8 - 65 | researchgate.net |

| Prenylated dihydroxyacetophenones | 2-Hydroperoxy-3-methylbut-3-enyl derivatives (intermediate) | Major Product | researchgate.net |

Fischer Carbene Complex-Mediated Synthesis

The reaction of Fischer carbene complexes with alkynes provides a powerful method for the construction of highly substituted phenolic rings. organicreactions.org These complexes, characterized by a low-valent transition metal, an electrophilic carbene carbon, and a heteroatom substituent on the carbene, can assemble a benzene (B151609) ring from the carbene ligand, an alkyne, and a carbon monoxide ligand. organicreactions.org

The general mechanism involves the reaction of an α,β-unsaturated chromium carbene complex with an alkyne. This process assembles a benzene ring from three carbons of the carbene complex, two carbons of the alkyne, and one carbon from a CO ligand. organicreactions.org While a direct synthesis of this compound using this method is not extensively detailed in the provided research, the synthesis of related complex phenolic structures, such as hydrophenanthrene derivatives, has been achieved through the coupling of γ,δ-unsaturated Fischer carbene complexes with o-alkynylbenzaldehydes. nih.gov This demonstrates the potential of Fischer carbene chemistry for constructing complex phenols with prenyl or related side chains. The versatility of this method allows for the creation of a variety of aromatic compounds, including para-quinones, making it a valuable tool in synthetic organic chemistry. organicreactions.org

The synthesis of Fischer carbene complexes themselves is often achieved through the reaction of a metal carbonyl with an organolithium reagent, followed by alkylation. baranlab.org These complexes are generally stable to air and water and can be purified using chromatography. baranlab.org

Table 1: Key Features of Fischer Carbene Complex-Mediated Phenol (B47542) Synthesis

| Feature | Description |

|---|---|

| Reactants | Fischer carbene complex (e.g., chromium carbene), Alkyne |

| Key Transformation | Annulation to form a substituted phenol ring |

| Mechanism | Involves coordination of the alkyne to the metal center, insertion into the metal-carbene bond, and subsequent cyclization and aromatization. organicreactions.org |

| Advantages | High functional group tolerance, potential for complex product formation in a single step. organicreactions.orgnih.gov |

| Reported Applications | Synthesis of substituted phenols, quinones, and complex polycyclic aromatic systems. organicreactions.orgnih.gov |

Friedel-Crafts Alkylation Analogue Reactions

A more direct and widely utilized approach for the synthesis of this compound and its analogues is through Friedel-Crafts alkylation reactions. slchemtech.com This classic electrophilic aromatic substitution involves the alkylation of an aromatic ring, in this case, phenol, with an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.commasterorganicchemistry.com

Commonly, an alkyl halide such as prenyl bromide (3-methyl-2-butenyl bromide) or an alcohol like prenol (3-methyl-2-buten-1-ol) serves as the alkylating agent. mdpi.comresearchgate.net The choice of Lewis acid catalyst is crucial and can range from strong acids like aluminum chloride (AlCl₃) to milder catalysts such as scandium triflate (Sc(OTf)₃) or modified zeolites. jk-sci.comresearchgate.net The Lewis acid activates the alkylating agent by facilitating the formation of a carbocation or a highly polarized complex, which then undergoes electrophilic attack by the electron-rich phenol ring. jk-sci.comcerritos.edu

One of the challenges in Friedel-Crafts alkylation of phenols is controlling the regioselectivity (ortho- vs. para-alkylation) and preventing polyalkylation, as the initial alkylated product is often more reactive than the starting phenol. cerritos.edulibretexts.org However, by carefully selecting the catalyst and reaction conditions, good yields of the desired 2-prenylated phenol can be achieved. For instance, the use of solid acid catalysts like the faujasite zeolite HSZ-360 has been shown to produce o-isopentenylphenols with high selectivity. researchgate.net Similarly, Amberlyst 15, a solid acid resin, has been employed for the prenylation of phenols using 2-methyl-but-3-en-2-ol. researchgate.net

Table 2: Examples of Friedel-Crafts Alkylation for Prenylated Phenol Synthesis

| Phenol Substrate | Alkylating Agent | Catalyst | Product(s) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Phenol | Isoprene (B109036) | Zeolite HSZ-360 | This compound & Chroman | 65 | 85% (for 2-prenylphenol) | researchgate.net |

| 4-Methoxyphenol | Isoprene | Zeolite HSZ-360 | 4-Methoxy-2-(3-methylbut-2-enyl)phenol | 45 | 80% | researchgate.net |

| Phenol | 2-Methyl-but-3-en-2-ol | Amberlyst 15 | Prenylated phenols | - | - | researchgate.net |

| Phenoxyethanol | Chloroisoprene | - | 4-(2-Hydroxyethyl)-2-(3-methylbut-2-en-1-yl)phenol | - | - | mdpi.com |

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions, particularly the Claisen rearrangement, represent a powerful and elegant strategy for the regioselective synthesis of 2-allylphenols, which are direct precursors to this compound. wikipedia.org The aromatic Claisen rearrangement involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl aryl ether. wikipedia.org For the synthesis of the target compound, this would typically involve the thermal or Lewis acid-catalyzed rearrangement of prenyl phenyl ether.

The reaction proceeds through a concerted, pericyclic mechanism, leading specifically to the ortho-substituted product. wikipedia.org This high regioselectivity is a key advantage of this method. While thermal rearrangement often requires high temperatures, the reaction can be catalyzed by Lewis acids, allowing for milder reaction conditions. researchgate.net

In some cases, the initially formed ortho-prenylphenol can undergo subsequent intramolecular cyclization to form chroman derivatives, especially under acidic conditions. researchgate.net Another related transformation is the retro-Claisen rearrangement, which involves the formation of a C-O bond and the cleavage of a C-C bond, and has been applied in the synthesis of complex natural products. researchgate.netresearchgate.net

Furthermore, other intramolecular cyclization strategies have been explored. For example, the catalytic, enantioselective cyclization of phenols onto alkenes, facilitated by a Lewis base catalyst, can produce substituted benzopyrans, which are structurally related to cyclized forms of prenylated phenols. nih.govacs.org These methods often proceed through the formation of a key intermediate, such as a thiiranium ion, which is then trapped intramolecularly by the phenolic hydroxyl group. nih.gov

Table 3: Intramolecular Reactions for the Synthesis of Prenylated Phenols and Related Structures

| Starting Material | Reaction Type | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl 3-methylbut-2-enyl ethers | mdpi.comCurrent time information in Bangalore, IN. Rearrangement | Bismuth triflate catalyst | para- and ortho-prenylated phenols/naphthols | Rapid reaction, moderate to good yields. ortho-Prenylphenols can cyclize to chromans. | researchgate.net |

| Allyl aryl ether | Claisen Rearrangement | Thermal or Lewis acid catalysis | ortho-Allyl phenol | mdpi.commdpi.com-Sigmatropic rearrangement, high ortho-selectivity. | wikipedia.org |

| 2-Alkyl-1,4-benzoquinone (from D-A cyclopropane) | Intramolecular Cyclization | Sc(OTf)₃ catalyst | 6-Chromanols | Involves single-electron transfer and radical coupling. | rsc.org |

| 2-Allylphenol derivatives | Intramolecular Sulfenofunctionalization | BINAM-based phosphoramide (B1221513) Lewis base catalyst | 2,3-Disubstituted benzopyrans | Enantioselective, proceeds via a thiiranium ion intermediate. | nih.govacs.org |

Reaction Mechanisms and Chemical Reactivity

Electrophilic Aromatic Substitution Dynamics of Phenolic Systems

Phenols are highly susceptible to electrophilic aromatic substitution (SEAr) because the hydroxyl group strongly activates the aromatic ring by donating electron density through resonance. byjus.comwikipedia.org This activation stabilizes the cationic intermediate (arenium ion) formed during the reaction. byjus.com The -OH group directs incoming electrophiles to the ortho and para positions. byjus.comulethbridge.ca In 2-(3-methylbut-2-enyl)phenol, the C2 position is already occupied, so electrophilic attack is anticipated primarily at the C4 (para) and C6 (ortho) positions.

Common electrophilic substitution reactions for phenols include nitration and halogenation. byjus.com

Nitration: Treating phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to the formation of polysubstituted products like 2,4,6-trinitrophenol (picric acid). byjus.com For this compound, nitration would be expected to yield 2-(3-methylbut-2-enyl)-4-nitrophenol and 2-(3-methylbut-2-enyl)-6-nitrophenol.

Halogenation: Due to the highly activated ring, phenols undergo halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine in a solvent of low polarity can result in monobromophenols, whereas treatment with bromine water often leads to the formation of a polybrominated precipitate, such as 2,4,6-tribromophenol (B41969) from phenol (B47542) itself. byjus.com

Friedel-Crafts Alkylation: The synthesis of this compound itself is often achieved via a Friedel-Crafts alkylation of phenol using prenyl alcohol or prenyl halides with a Lewis acid catalyst. rsc.orgmdpi.com This reaction underscores the activated nature of the phenol ring towards electrophiles.

The directing influence of the substituents on the regioselectivity of these reactions is a crucial factor.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |

| -CH₂CH=C(CH₃)₂ (Prenyl) | +I (Weak Inductive Donor) | Weakly Activating | Ortho, Para |

Nucleophilic Substitution Pathways Involving Phenolic Hydroxyl Group

While direct nucleophilic substitution on the aromatic ring of phenols is generally difficult, the phenolic hydroxyl group itself can act as a nucleophile in several important reactions, most notably esterification and etherification.

Esterification: The formation of esters from phenols and carboxylic acids is typically inefficient because phenols are less nucleophilic than alcohols, and the reaction is slow and reversible. chemguide.co.uk To achieve practical yields, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, are used. chemguide.co.ukyoutube.com The phenol can be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide, which then readily reacts with the acyl chloride. chemguide.co.uk An alternative method involves using pivalic anhydride (B1165640) to activate the carboxylic acid, which then reacts with the phenol in the presence of sodium thiosulfate (B1220275) as a catalyst. arkat-usa.org

Etherification (Williamson Ether Synthesis): This reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. This method is used to synthesize O-prenylated phenols, which are important precursors for the Claisen rearrangement. researchgate.net

Isomerization and Rearrangement Reaction Mechanisms

Isomerization and rearrangement reactions are fundamental to the chemistry of this compound and its precursors, with the Claisen rearrangement being of primary importance.

Claisen Rearrangement: The most common route to C-prenylated phenols is the thermal or Lewis acid-catalyzed Claisen rearrangement of an O-prenyl phenyl ether. organic-chemistry.org This reaction is a rsc.orgrsc.org-sigmatropic rearrangement, where the O-prenyl ether undergoes a concerted pericyclic shift. organic-chemistry.orgvaia.com The reaction proceeds through a chair-like six-membered transition state, leading to an ortho-dienone intermediate which subsequently tautomerizes to the aromatic phenol, yielding the stable ortho-prenylated product. organic-chemistry.org If both ortho positions are blocked, the prenyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org Bismuth triflate has been shown to be an efficient catalyst for this rearrangement, and under these conditions, the initially formed this compound can immediately cyclize to the corresponding chromane (B1220400) derivative. researchgate.net

Side Chain Isomerization: The prenyl side chain itself can undergo isomerization. Catalytic isomerization of olefins by transition metal complexes is a well-documented process. oup.com These reactions can involve metal hydride or π-allyl intermediates to shift the position of the double bond. researchgate.net However, for 2-prenylphenol, isomerization of the side chain by a ruthenium catalyst was found to be inhibited, suggesting that steric congestion around the allyl moiety can prevent the necessary pre-coordination to the metal center. oup.com In contrast, hydroisomerization of long-chain hydrocarbons is a known industrial process, typically proceeding via dehydrogenation to an alkene on a metal site, followed by isomerization of the resulting carbocation on an acid site. mdpi.com

Influence of Solvent Systems on Reaction Regioselectivity

The choice of solvent can profoundly impact the outcome of reactions involving phenols, particularly in determining the regioselectivity of alkylation (O- vs. C-alkylation, and ortho- vs. para-C-alkylation). This is especially relevant in the synthesis of this compound via the Friedel-Crafts alkylation of phenol with a prenylating agent.

The regioselectivity of the reaction between a di-anion of a hydroxyphenyl-alkanoic acid and prenyl bromide was shown to be highly dependent on solvent polarity. nih.gov

In polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), O-alkenylation was the exclusive outcome. This is because polar aprotic solvents strongly solvate the cation but not the anion, leaving the more electronegative oxygen atom as the more reactive nucleophilic site.

In less polar solvents like tetrahydrofuran (B95107) (THF), a mixture of C-alkenylated and O-alkenylated products was observed, with C-alkenylation becoming more significant.

In non-polar solvents , the reaction can favor C-alkylation.

Similarly, in the Lewis acid-catalyzed prenylation of natural polyphenols, solvents were found to play a critical role. rsc.org While ether and methanol (B129727) were unsuitable, the highest yields were achieved in acetone (B3395972) and ethyl acetate (B1210297). rsc.org The solvent can influence the activity of the Lewis acid catalyst and the stability of the carbocation intermediates formed from the prenylating agent, thereby directing the regiochemical outcome. rsc.orgchemrxiv.org

| Solvent | Solvent Type | Predominant Reaction Type |

|---|---|---|

| Hexamethylphosphoramide (HMPA) | Polar Aprotic | O-Alkenylation |

| Tetrahydrofuran (THF) | Polar Aprotic (Less Polar) | Mixture of O- and C-Alkenylation |

Mechanistic Insights into Complex Derivative Formation

This compound is a valuable building block for the synthesis of more complex molecules, particularly oxygen-containing heterocycles like chromanes and benzofurans. rsc.orgresearchgate.net

Chromane Synthesis: The most common transformation is the intramolecular cyclization of the prenyl group with the ortho-hydroxyl group. This reaction can be catalyzed by various acids.

Brønsted or Lewis acids (e.g., H₃PO₄, AlCl₃, Amberlyst® 15) can promote the reaction, which involves the initial alkylation of the phenol followed by an etherification to form the six-membered pyran ring of the chromane system. frontiersin.org

Zeolite catalysts have been used for the reaction between phenols and isoprene (B109036) to selectively synthesize chromans or o-isopentenylphenols. The mechanism involves the formation of a tertiary carbocation from isoprene, which then attacks the phenol ring (C-alkylation). The resulting 2-prenylphenol can then undergo intramolecular cyclization via protonation of the double bond, leading to another tertiary cation that is trapped by the phenolic oxygen to close the ring. researchgate.net

Palladium(II) catalysts can be used in enantioselective cyclizations of phenolic allylic precursors to form chiral 2-vinylchromanes. nih.gov

Benzofuran Synthesis: While 6-endo cyclization to form chromanes is common, 5-exo cyclization to form dihydrobenzofuran derivatives can also occur. The mode of cyclization can be influenced by the catalyst and reaction conditions. For instance, iron(III) chloride catalysis with 2-propargylphenols generally favors the 6-endo-dig cyclization to give chromenes. uva.nl Transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has also been developed for the specific synthesis of 2-substituted benzofurans. rsc.org

Other Derivatives: The activated aromatic ring and the reactive hydroxyl group allow for further functionalization. For example, aminomethyl derivatives can be synthesized via the Mannich reaction, where formaldehyde (B43269) and a secondary amine react with the activated C6 position of 4-methyl-2-prenylphenol. researchgate.netresearchgate.net

| Derivative Class | Key Reaction Type | Typical Catalyst/Reagent | Resulting Structure |

|---|---|---|---|

| Chromanes | Intramolecular Cyclization (6-endo) | Acid Catalysts (Zeolites, AlCl₃), Bi(OTf)₃ | Six-membered oxygen heterocycle fused to benzene (B151609) |

| Benzofurans | Intramolecular Cyclization (5-exo) | Base (e.g., Cs₂CO₃) on ynyl precursors | Five-membered oxygen heterocycle fused to benzene |

| Aminomethyl Derivatives | Mannich Reaction | Formaldehyde, Secondary Amine | -CH₂NR₂ group added to the aromatic ring |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

Proton (¹H) NMR spectroscopy of 2-(3-methylbut-2-enyl)phenol reveals characteristic signals corresponding to the aromatic, vinylic, and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, indicative of their varied electronic environments on the substituted phenol (B47542) ring. The vinylic proton of the prenyl group gives rise to a multiplet, while the benzylic methylene (B1212753) protons appear as a doublet. The two methyl groups of the prenyl moiety are often observed as distinct singlets.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom, including those of the aromatic ring, the double bond of the prenyl group, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and prenyl substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.36 (s, 1H), 7.30 (s, 1H), 6.99 (s, 1H), 6.89 (d, J=1.5 Hz, 2H), 6.26 (t, J=2.1 Hz, 1H) | 158.2, 156.5, 155.4, 133.9, 125.3, 123.9, 117.1, 112.6, 110.4, 103.0, 93.3, 91.4 |

| Vinylic CH | 5.27 (m, 1H) | 135.4, 120.7 |

| Benzylic CH₂ | 3.29 (d, J=6.9 Hz, 2H) | 28.7 |

| Methyl CH₃ | 1.77 (s, 3H), 1.75 (s, 3H) | 25.7, 17.8 |

| Phenolic OH | 5.23 (brs, 1H) | - |

Note: The specific chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the precise connectivity within the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. columbia.edu For this compound, this technique confirms the attachment of the aromatic protons to their respective aromatic carbons and the protons of the prenyl group to their adjacent carbons.

HMBC, on the other hand, reveals long-range correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for confirming the placement of the prenyl substituent on the phenol ring by observing correlations between the benzylic protons of the prenyl group and the aromatic carbons. It also helps to definitively link the different parts of the molecule, providing a complete structural picture. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. uzh.ch By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, it is possible to calculate a unique elemental composition. For this compound, HRMS data would confirm the molecular formula as C₁₁H₁₄O. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. adichemistry.com In the IR spectrum of this compound, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. adichemistry.comlibretexts.org The broadness of this peak is due to hydrogen bonding. adichemistry.comlibretexts.org Additionally, absorptions corresponding to aromatic C-H stretching are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. adichemistry.com The presence of the prenyl group is indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | 3200-3600 | Broad, strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium to strong |

| Aromatic C=C | 1450-1600 | Medium to weak |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Electronic Circular Dichroism (ECD))

While this compound itself is not chiral, chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), becomes relevant for its chiral derivatives or when it is part of a larger chiral molecular complex. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral centers. encyclopedia.pubrsc.org For a chiral derivative of this compound, the experimental ECD spectrum would be compared with theoretical spectra calculated for different possible stereoisomers to assign the correct absolute stereochemistry. mdpi.comdtu.dk

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of 2-(3-methylbut-2-enyl)phenol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties, which govern its chemical behavior. researchgate.netijsrst.com

One of the key aspects explored through quantum chemistry is the molecule's reactivity. diva-portal.org For phenolic compounds, properties such as the O-H bond dissociation enthalpy (BDE) are critical in determining their antioxidant potential. scienceopen.com A lower BDE indicates that the hydrogen atom from the hydroxyl group can be more easily donated to neutralize free radicals. The stability of the resulting phenoxyl radical is also a crucial factor, as a more stable radical is less likely to participate in further undesirable reactions. scienceopen.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the electron-rich aromatic ring and the oxygen atom of the hydroxyl group are expected to be key sites for electrophilic interactions, while the prenyl side chain can also influence reactivity. frontiersin.org

Table 1: Calculated Electronic Properties of Phenolic Compounds

| Property | Description | Significance for this compound |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | A lower BDE suggests higher antioxidant activity. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the ease of electron donation, a key step in many antioxidant mechanisms. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Provides insight into the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. |

This table is generated based on general principles of quantum chemical calculations for phenolic compounds and does not represent experimentally verified data for this compound specifically.

Molecular Modeling and Simulation Studies for Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its biological activity. Molecular modeling and simulation techniques are employed to explore the conformational landscape of this compound. unifap.br Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule, known as conformers, and determining their relative energies. basicmedicalkey.comchemconnections.org

For this compound, the key flexible bond is the one connecting the prenyl group to the phenol (B47542) ring. Rotation around this bond can lead to various conformers with different orientations of the prenyl chain relative to the aromatic ring. These different conformations can have distinct steric and electronic properties, which in turn can affect how the molecule interacts with biological targets like enzymes or receptors. acs.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. bohrium.com By simulating the movements of the atoms at a given temperature, MD can reveal the preferred conformations and the transitions between them. This information is crucial for understanding how the molecule might bind to a receptor, as the binding process often involves conformational changes in both the ligand and the protein. bohrium.com

Table 2: Key Torsional Angles in this compound

| Torsional Angle | Description | Impact on Conformation |

|---|---|---|

| C(ar)-C(ar)-C(prenyl)-C(prenyl) | Rotation around the bond connecting the phenol ring to the prenyl chain. | Determines the overall shape of the molecule and the accessibility of the hydroxyl group and the prenyl double bond. |

| C(ar)-C(prenyl)-C(prenyl)=C(prenyl) | Rotation within the prenyl side chain. | Influences the spatial positioning of the terminal methyl groups. |

This table highlights the principal rotational degrees of freedom that define the conformational space of this compound.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction (e.g., TOPS-MODE)

In silico methods for Structure-Activity Relationship (SAR) prediction are powerful tools in drug discovery and toxicology. lhasalimited.orgeuropa.eu These methods aim to correlate the chemical structure of a molecule with its biological activity. scienceopen.comcsic.es For this compound, SAR studies can help predict its potential biological activities, such as antimicrobial or cytotoxic effects, based on its structural features. nih.govrotman-baycrest.on.ca

One such approach is the TOPS-MODE (Topological Sub-structural Molecular Design) method. researchgate.net This method uses topological indices, which are numerical descriptors derived from the molecular graph, to quantify the structural features of a molecule. By correlating these indices with observed biological activities for a set of related compounds, a predictive model can be developed. This model can then be used to estimate the activity of new, untested compounds. researchgate.net For instance, the antiproliferative activities of some prenylated compounds have been predicted using the TOPS-MODE approach. researchgate.net

Other in silico approaches include the use of (Quantitative) Structure-Activity Relationship ((Q)SAR) models. lhasalimited.org These models often use a combination of electronic, steric, and hydrophobic parameters to predict activity. rotman-baycrest.on.ca For phenolic compounds, descriptors such as the octanol-water partition coefficient (logP), which represents hydrophobicity, and steric parameters that describe the size and shape of substituents, are often important. rotman-baycrest.on.ca These models are valuable for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. nih.gov

Table 3: Common Descriptors Used in SAR Studies of Phenolic Compounds

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Hammett constant (σ) | Electron-donating or -withdrawing nature of substituents. |

| Steric | Taft steric parameter (Es) | Size and shape of substituents. |

| Hydrophobic | LogP | Lipophilicity of the molecule. |

| Topological | Wiener index | Branching of the molecular skeleton. |

This table provides examples of descriptors commonly employed in SAR modeling to rationalize and predict the biological activity of phenolic compounds.

Mechanisms of Biological Activity

Antimicrobial Action Mechanisms

The antimicrobial properties of 2-(3-methylbut-2-enyl)phenol and related phenolic compounds are a significant area of research. These compounds have demonstrated the ability to inhibit the growth of various microorganisms through a multi-pronged approach that targets key bacterial structures and communication systems.

A primary mechanism by which phenolic compounds, likely including this compound, exert their antimicrobial effects is through the disruption of bacterial cell membranes. The lipophilic prenyl group facilitates the insertion of the molecule into the lipid bilayer of the bacterial cell membrane. This insertion can alter membrane fluidity and integrity, leading to the leakage of essential intracellular components and ultimately, cell death. While direct studies on this compound's effect on bacterial membranes are not extensively documented, the behavior of structurally similar phenolic compounds supports this proposed mechanism. mdpi.com The hydroxyl group on the phenol (B47542) ring can also form hydrogen bonds with membrane components, further contributing to the destabilization of the membrane structure.

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in clinical settings due to their increased resistance to antibiotics. Phenolic compounds have been shown to interfere with biofilm formation. This interference can occur at various stages, including the initial attachment of bacteria to surfaces and the production of the EPS matrix. The ability of compounds like this compound to inhibit biofilm formation is a critical aspect of their antimicrobial potential. nih.govfrontiersin.org For instance, studies on other phenolic compounds have demonstrated a significant reduction in biofilm biomass of pathogenic bacteria. mdpi.com

A structurally related compound, 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone, has shown notable minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Bacillus subtilis, suggesting the potential role of the prenyl group in antimicrobial efficacy. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Related Compound

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Staphylococcus aureus | 12.5 |

| 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Bacillus subtilis | 12.5 |

| 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Escherichia coli | >100 |

| 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone | Pseudomonas aeruginosa | >100 |

Data sourced from a study on phenolic compounds from Brazilian flora. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. researchgate.net The inhibition of QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. scione.com Natural compounds, including various phenolics, have been identified as effective quorum sensing inhibitors. mdpi.com While specific studies on this compound are limited, the general ability of phenolic compounds to interfere with QS signaling pathways suggests that it may also possess this capability, thereby reducing the expression of virulence factors in pathogenic bacteria.

Antiviral Action Mechanisms

The antiviral potential of phenolic compounds has gained significant attention, particularly in the context of emerging viral threats.

The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. Research has shown that certain polyphenolic compounds can inhibit the activity of this enzyme. A structurally similar compound, 3′-(3-methylbut-2-enyl)-3′,4,7-trihydroxyflavane, has been identified as an inhibitor of SARS-CoV-2 PLpro. This finding suggests that the 3-methylbut-2-enyl moiety, which is present in this compound, may play a role in binding to and inhibiting this viral protease. The inhibition of PLpro would disrupt the processing of viral polyproteins, thereby halting the viral life cycle.

Enzyme Modulation Studies

Beyond its antimicrobial and antiviral activities, this compound and related compounds have been studied for their ability to modulate the activity of various enzymes. This modulation can have significant implications for various physiological and pathological processes.

Phenolic compounds have been widely investigated as inhibitors of various enzymes. For example, studies have shown that certain phenolic acids can inhibit aldose reductase and sorbitol dehydrogenase, enzymes involved in the polyol pathway which is implicated in diabetic complications. nih.gov While direct studies on this compound are not extensively available, its phenolic structure suggests a potential to interact with and modulate the activity of a range of enzymes. The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of an enzyme, while the aromatic ring and prenyl group can engage in hydrophobic and van der Waals interactions, leading to competitive or non-competitive inhibition.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,7'trihydroxy-2-(3-methylbut-2-enyl)-xanthone |

| 3′-(3-methylbut-2-enyl)-3′,4,7-trihydroxyflavane |

| Aldose reductase |

| Sorbitol dehydrogenase |

| SARS-CoV-2 PLpro |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

Immune System Modulation Pathways

The phenolic compound this compound and structurally related prenylated phenols have demonstrated notable immunomodulatory activities, primarily through their influence on inflammatory pathways. Research indicates that these compounds can mitigate inflammatory responses by targeting key signaling cascades and modulating the production of inflammatory mediators.

The anti-inflammatory properties of compounds containing the this compound moiety have been observed to involve the suppression of pro-inflammatory cytokines. For instance, asperjinone, which incorporates this phenolic structure, has been shown to inhibit the gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated renal progenitor cells. acs.org This suggests a direct modulatory effect on the signaling pathways that lead to the transcription of these key inflammatory cytokines.

A significant mechanism underlying the immunomodulatory effects of these phenolic compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. scispace.comnih.govresearchgate.net The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation by prenylated phenolics helps to downregulate this inflammatory cascade. researchgate.net Some related compounds have been shown to exert their effects through the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway. nih.gov

Furthermore, the modulation of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is another key aspect of the immunomodulatory activity of these compounds. Asperjinone, for example, has been found to significantly reduce the gene expression of both iNOS and COX-2, leading to a decrease in the production of nitric oxide (NO), a potent inflammatory mediator. acs.org The inhibition of cyclooxygenases and lipoxygenases by prenylated phenolic compounds has been noted as a mechanism for their anti-inflammatory effects. researchgate.net

The prenyl group attached to the phenol ring is thought to play a crucial role in the biological activity of these compounds by enhancing their lipophilicity and facilitating their interaction with cellular membranes and molecular targets.

The table below summarizes key research findings on the immunomodulatory effects of this compound and related compounds.

Table 1: Research Findings on the Immunomodulatory Effects of this compound and Related Compounds

| Compound/Extract | Experimental Model | Observed Effects | Proposed Mechanisms of Action |

|---|---|---|---|

| Asperjinone (contains this compound moiety) | Lipopolysaccharide (LPS)-mediated RAW 264.7 cells | Potent inhibition of nitric oxide (NO) production. acs.org | - |

| Asperjinone | LPS-induced inflammation in renal progenitor tubular epithelial cells (RPTEC) | Suppression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 gene expression; Reduced iNOS and COX-2 gene expression and total NO production. acs.org | Inhibition of downstream inflammatory signaling. acs.org |

| Prenylated phenolics (general) | Cellular or biochemical systems | Inhibition of cytokine production; Inhibition of cyclooxygenases and lipoxygenases; Reduction of nitric oxide production. researchgate.net | Inhibition of the NF-κB signaling pathway. researchgate.net |

| Duhuo Jisheng Decoction (contains a related compound, 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromone) | Osteoarthritis cellular models | Confirmed inhibition of the TLR4/MyD88/NF-κB signaling pathway. nih.gov | Modulation of inflammatory signaling pathways. nih.gov |

Environmental Dynamics and Fate

Environmental Transport Mechanisms

The movement and distribution of 2-(3-methylbut-2-enyl)phenol in the environment are governed by processes that facilitate its transfer between air, water, and soil.

Phenolic compounds can enter the atmosphere through industrial emissions and biomass combustion. sdu.edu.cn Once airborne, these compounds can be transported over significant distances before being deposited back to terrestrial and aquatic surfaces through wet and dry deposition. Studies on alkylphenols have confirmed their presence in atmospheric deposition, indicating this is a viable transport pathway. nih.gov For example, research has quantified annual atmospheric deposition fluxes for nonylphenols, a type of alkylphenol. nih.gov

Nitrated phenolic compounds, which are secondary pollutants formed from the atmospheric reactions of phenols, have been detected in particulate, gaseous, and aqueous phases, highlighting the complex atmospheric chemistry these compounds can undergo. sdu.edu.cn While specific data for this compound is not available, it is reasonable to assume it would be subject to similar atmospheric transport and deposition processes, with its volatility and partitioning behavior influencing the dominant deposition mechanism.

Table 1: General Atmospheric Deposition Data for Related Phenolic Compounds

| Compound Type | Measured Concentration/Flux | Environmental Matrix | Reference |

|---|---|---|---|

| Nonylphenols | 44 to 84 µg/m²/yr | Atmospheric Deposition | nih.gov |

| Nitrated Phenolic Compounds | 7.3–27.1 ng/m³ | Atmospheric Particles | sdu.edu.cn |

| Alkylphenols | Median Stormwater Concentration: 470 ng/L (Nonylphenols), 36 ng/L (Octylphenols) | Stormwater | nih.gov |

The potential for this compound to move through the soil column and reach groundwater is a critical aspect of its environmental fate. This mobility is primarily controlled by its sorption to soil organic matter and clay particles. acs.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the leaching potential of organic compounds. acs.org Generally, compounds with low Koc values are more mobile in soil. acs.org

Studies on other alkylphenols indicate that they can be mobile in soil, with the extent of leaching being highly dependent on soil type and organic matter content. researchgate.netmdpi.com The addition of organic matter to soil has been shown to decrease the mobility of some organic pollutants by enhancing sorption. nih.gov Given its structure, which includes both a hydrophobic alkyl group and a polar hydroxyl group, this compound is expected to have a moderate affinity for soil organic matter, leading to a degree of mobility that would vary based on local soil conditions. acs.orgmdpi.com

Environmental Persistence and Degradation Pathways

Persistence refers to the length of time a chemical remains in the environment before being broken down. Substituted phenols can be persistent, with their residence time influenced by the types of chemical groups attached to the phenol (B47542) ring. canada.cacanada.ca Degradation can occur through abiotic processes like photolysis or, more commonly, through biotic pathways involving microorganisms. nih.govfrontiersin.org

The primary mechanism for the biological degradation of phenolic compounds is microbial action. nih.govfrontiersin.org Bacteria and fungi can utilize phenols as a source of carbon and energy. nih.gov A common degradation pathway involves the initial hydroxylation of the phenol ring to form a catechol intermediate. nih.govfrontiersin.org This intermediate is then subject to ring cleavage, which can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately breaking the compound down into simpler molecules that can enter central metabolic cycles. nih.govfrontiersin.orgresearchgate.net The specific pathway utilized depends on the microbial species and the structure of the phenolic compound. nih.govfrontiersin.org For instance, anaerobic degradation of some alkylphenols has been shown to proceed through the oxidation of the α-carbon on the alkyl chain. nih.gov It is likely that this compound undergoes similar microbial degradation processes.

Table 2: Common Microbial Degradation Pathways for Phenolic Compounds

| Pathway | Key Enzyme | Initial Product of Ring Cleavage | Reference |

|---|---|---|---|

| Ortho-cleavage | Catechol 1,2-dioxygenase | cis,cis-Muconic acid | nih.govfrontiersin.org |

| Meta-cleavage | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde | nih.govfrontiersin.org |

Bioavailability in Aquatic and Terrestrial Compartments

Bioavailability, the fraction of a chemical that is available for uptake by living organisms, is a key factor in determining its potential toxicity. In aquatic systems, the bioavailability of phenolic compounds like this compound is influenced by their tendency to partition between the water column, sediment, and suspended organic matter. nerc.ac.uk Alkylphenols with higher lipophilicity tend to adsorb to sediments, which can reduce their direct availability to organisms in the water column but increase exposure for bottom-dwelling (benthic) organisms. nerc.ac.ukservice.gov.uk

In terrestrial environments, bioavailability is largely controlled by the compound's sorption to soil particles. service.gov.uk Strong sorption can limit the uptake by plants and soil-dwelling organisms. The presence of the prenyl group in this compound is expected to increase its lipophilicity, which could enhance its partitioning into organic matter in both soil and aquatic sediments. tacr.czresearchgate.netrsc.org This partitioning behavior would, in turn, influence its bioavailability to different types of organisms in these environments.

Application of Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools used to predict how a chemical will be distributed in the environment. researchgate.nettandfonline.com These models integrate a chemical's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters to estimate its concentrations in air, water, soil, and biota. tandfonline.comacs.org

While no specific modeling studies have been conducted for this compound, such models have been effectively used to assess the environmental fate of other phenolic compounds, including bisphenol A and various alkylphenols. nih.govtandfonline.com These studies provide a framework for how the environmental behavior of this compound could be evaluated. nih.govacs.org Applying a multimedia fate model would allow for an estimation of its likely environmental distribution, persistence, and potential for long-range transport, thereby providing a more complete picture of its environmental risk profile. acs.org Such an assessment is a crucial component of a modern chemical risk assessment strategy, particularly for compounds where extensive empirical data is not available. nih.gov

Advanced Applications in Scientific Research

Utility as a Precursor in Complex Organic Synthesis

The bifunctional nature of 2-(3-methylbut-2-enyl)phenol makes it a strategic starting material for the total synthesis of intricate molecular architectures found in nature. Organic chemists utilize both the nucleophilicity of the phenol (B47542) and the reactivity of the prenyl group's double bond to construct complex frameworks.

A notable application is in the synthesis of pyranoxanthones, which are key intermediates for creating complex natural products like desoxymorellin. a-z.lu The synthesis involves building upon a xanthone (B1684191) core, where the prenyl group is introduced and then participates in cyclization reactions to form the characteristic pyran ring. a-z.lu Similarly, it serves as a precursor for synthesizing various coumarins and xanthones through methods like photooxidation-reduction, which transforms the prenyl group into other functional moieties. google.com

The synthesis of chromans, another important heterocyclic motif, can be achieved from this compound derivatives. acs.org Furthermore, its role as a starting block is exemplified in the total synthesis of fungal metabolites such as Asperjinone and Asperimide C. In these multi-step syntheses, the phenolic hydroxyl group of this compound is first protected, allowing for selective chemical transformations on the prenyl side chain, such as Sharpless asymmetric dihydroxylation, to build up the target molecule's complexity with high stereocontrol. echemi.com The Claisen rearrangement of prenylated phenols is another key strategy employed to synthesize novel prenylated quinone derivatives. minia.edu.eg

Table 1: Examples of Complex Syntheses Utilizing this compound or its Core Structure

| Target Compound Class | Key Reaction Type | Reference |

|---|---|---|

| Pyrano[3,2-b]xanthen-6-ones | Claisen Rearrangement, Cyclization | a-z.lu |

| Coumarins and Xanthones | Photooxidation-Reduction | google.com |

| Asperjinone & Asperimide C | Asymmetric Dihydroxylation | echemi.com |

| Chromans | Cyclization | acs.org |

| Prenylated Quinones | Claisen Rearrangement | minia.edu.eg |

Role in Materials Science and Chemical Engineering

While detailed research on this compound's specific applications in materials science is emerging, its structural features suggest significant potential, primarily derived from its classification as a phenolic compound. Phenols are foundational monomers for producing phenolic resins, such as Bakelite. lookchem.com These thermosetting resins are known for their hardness, thermal stability, and chemical resistance.

The polymerization process for phenol-formaldehyde resins involves the reaction of formaldehyde (B43269) with phenol at the ortho and para positions. The presence of the prenyl group at the ortho position in this compound means it could be incorporated as a co-monomer in phenolic resins. This incorporation would likely modify the final properties of the polymer, with the bulky and hydrophobic prenyl group potentially increasing the resin's hydrophobicity and altering its mechanical characteristics.

Furthermore, related phenolic compounds are utilized as antioxidants and stabilizers in various polymers. researchgate.net The phenolic hydroxyl group is effective at scavenging free radicals, thus preventing polymer degradation. The alkyl side chain enhances solubility and compatibility with the polymer matrix. Although not yet widely documented for this specific compound, this compound shares the necessary structural motifs to function as a polymer additive, protecting materials from oxidative and UV-induced damage. Its hydrophobic nature also suggests potential utility in specialized coatings and adhesives. mdpi.com

Applications in Agrochemical Research (e.g., Insecticides, Fungicides, Herbicides)

The search for new, effective, and environmentally safer agrochemicals has led researchers to investigate naturally occurring scaffolds like prenylated phenols. This compound and its derivatives have shown promise in several areas of agrochemical research.

A patent for antimicrobial agents identifies phenol derivatives, including 2-(3-methylbut-3-enyl)phenol, as effective biocides. nih.gov This suggests its potential application as a pesticide or herbicide, with the patent indicating its utility in mixtures at low concentrations. nih.gov The general class of phenols is a known source of herbicides and other agrochemicals. lookchem.comresearchgate.net

Research into related compounds further supports this potential. For instance, 2,4-bis(3-methylbut-2-enyl)phenol, a doubly prenylated version, has demonstrated significant feeding deterrence against marine herbivores, indicating a possible application as an anti-feedant to protect crops. acs.org Additionally, other prenylated phenols isolated from fungi have shown inhibitory activity against various bacterial strains, including some that are pathogenic to marine life, suggesting a role in aquaculture disease management. Prenylated xanthones, which can be synthesized from prenyl phenols, have also demonstrated potent activity against Gram-positive bacteria.

Table 2: Agrochemical-Related Activities of this compound and Related Compounds

| Compound / Derivative | Activity | Potential Application | Reference |

|---|---|---|---|

| 2-(3-methylbut-3-enyl)phenol | Biocidal | Pesticide, Herbicide | nih.gov |

| 2,4-bis(3-methylbut-2-enyl)phenol | Anti-feedant | Crop Protection | acs.org |

| 2-hydroxy-5-(3-methylbut-2-enyl) benzaldehyde (B42025) | Antibacterial (Vibrio spp.) | Aquaculture | |

| Prenylated Xanthones | Antibacterial (S. aureus, B. subtilis) | Fungicide/Bactericide |

Development of Natural Product Analogues for Biological Investigations

The prenylated phenol motif is common in natural products with diverse biological activities. mdpi.com Consequently, this compound and its close isomers serve as valuable starting points for the synthesis of natural product analogues aimed at biological and pharmacological investigation. By modifying the core structure, scientists can probe structure-activity relationships and develop compounds with enhanced potency or selectivity.

For example, researchers have synthesized analogues of natural compounds from Brazilian propolis, such as 2-hydroxy-5-(3-methylbut-2-enyl)acetophenone, to evaluate their cytotoxic properties against human tumor cell lines. This work aims to develop new anticancer agents based on natural templates. Similarly, derivatives like 4-hydroxy-3-(3-methylbut-2-en-1-yl) benzaldehyde have been synthesized as part of a strategy to create analogues of Butyrolactone I. These new compounds were then evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the development of treatments for type 2 diabetes.

The synthesis of carboxyxanthone analogues, some of which are prenylated, for neuroprotection assays is another area of active research. lookchem.com These investigations explore the potential of such compounds to mitigate cellular damage in neurodegenerative diseases. The overarching goal of this research is to use the this compound scaffold as a template to design and create novel molecules with specific biological functions for therapeutic or research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.